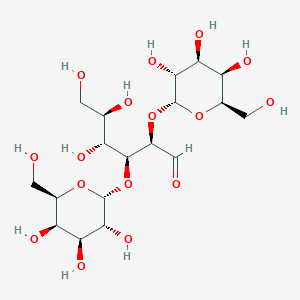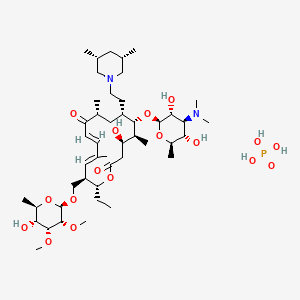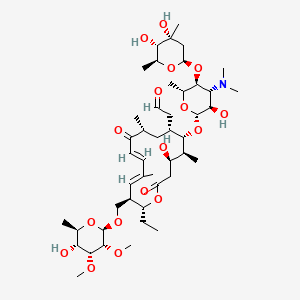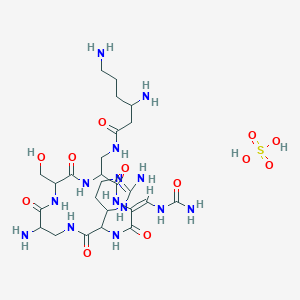
1,3-二邻甲苯基胍
描述
二甲苯胍,也称为 1,3-二邻甲苯基胍,是一种化学化合物,其分子式为 C15H17N3。它是一种 σ 受体激动剂,这意味着它与大脑和其他组织中的 σ 受体结合。σ 受体参与各种生理过程,包括神经保护、神经递质释放的调节和离子通道的调节。二甲苯胍因其神经保护和抗抑郁作用以及增强 NMDA 拮抗剂作用的能力而受到研究 .
科学研究应用
二甲苯胍在科学研究中有广泛的应用:
化学: 在化学中,二甲苯胍用作配位化学中的配体以及有机合成中的试剂。
生物学: 在生物学研究中,二甲苯胍因其对 σ 受体的影响及其潜在的神经保护特性而受到研究。
医学: 在医学中,二甲苯胍因其潜在的治疗作用而受到研究,包括其抗抑郁和神经保护特性。在治疗神经退行性疾病和抑郁症的临床前研究中,它显示出前景。
作用机制
二甲苯胍主要通过与其对 σ 受体的相互作用发挥作用。σ 受体是一类调节各种细胞过程的蛋白质,包括离子通道活性、神经递质释放和细胞存活。二甲苯胍以相同的亲和力结合 σ-1 和 σ-2 受体亚型。二甲苯胍激活 σ 受体导致神经保护作用、神经递质系统的调节以及增强 NMDA 受体拮抗剂的作用 .
生化分析
Biochemical Properties
1,3-Di-o-tolylguanidine acts as a selective sigma receptor agonist, interacting with both sigma-1 and sigma-2 receptor subtypes. These receptors are involved in modulating neurotransmitter release, ion channel activity, and cellular signaling pathways. The compound binds to these receptors with high affinity, influencing the activity of dopamine and other neurotransmitters. Additionally, 1,3-Di-o-tolylguanidine has been shown to potentiate the effects of NMDA antagonists, further highlighting its role in biochemical reactions .
Cellular Effects
1,3-Di-o-tolylguanidine exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving calcium influx and protein kinase C activation. The compound’s interaction with sigma receptors leads to neuroprotective effects, reducing intracellular calcium dysregulation during ischemic conditions . Furthermore, 1,3-Di-o-tolylguanidine has been shown to alter gene expression and cellular metabolism, contributing to its antidepressant and neuroprotective properties .
Molecular Mechanism
At the molecular level, 1,3-Di-o-tolylguanidine exerts its effects primarily through binding interactions with sigma receptors. This binding modulates the activity of various ion channels and neurotransmitter systems, leading to changes in cellular signaling and gene expression. The compound’s ability to potentiate NMDA antagonist effects suggests a role in modulating glutamatergic neurotransmission. Additionally, 1,3-Di-o-tolylguanidine has been shown to inhibit certain enzymes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Di-o-tolylguanidine have been observed to change over timeStudies have shown that prolonged exposure to 1,3-Di-o-tolylguanidine can lead to sustained neuroprotective effects, although the exact mechanisms of its stability and degradation remain to be fully elucidated .
Dosage Effects in Animal Models
The effects of 1,3-Di-o-tolylguanidine vary with different dosages in animal models. At lower doses, the compound has been shown to produce neuroprotective and antidepressant effects without significant adverse effects. At higher doses, 1,3-Di-o-tolylguanidine can induce hypothermia and ataxia, indicating potential toxicity. The threshold for these effects varies depending on the route of administration and the specific animal model used .
Metabolic Pathways
1,3-Di-o-tolylguanidine is involved in several metabolic pathways, including its rapid absorption, distribution, metabolism, and excretion. Following oral administration, the compound is quickly absorbed by the gastrointestinal tract and distributed throughout the body. It is metabolized into several major and minor metabolites, which are then excreted in urine and feces. The biological half-life of 1,3-Di-o-tolylguanidine in animal models has been reported to be approximately 10 hours .
Transport and Distribution
Within cells and tissues, 1,3-Di-o-tolylguanidine is transported and distributed through various mechanisms. The compound is rapidly absorbed by the gastrointestinal tract and distributed throughout the body. It interacts with specific transporters and binding proteins, influencing its localization and accumulation in different tissues. The distribution of 1,3-Di-o-tolylguanidine is crucial for its pharmacological effects, as it determines the concentration of the compound at target sites .
Subcellular Localization
1,3-Di-o-tolylguanidine exhibits specific subcellular localization, which is essential for its activity and function. The compound is known to localize to cellular compartments where sigma receptors are abundant, such as the endoplasmic reticulum and mitochondria. This localization is facilitated by targeting signals and post-translational modifications that direct 1,3-Di-o-tolylguanidine to these specific organelles. The subcellular distribution of the compound plays a critical role in its ability to modulate cellular processes and exert its biochemical effects .
准备方法
二甲苯胍可以通过多种方法合成。一种常见的合成途径包括邻甲苯胺在酸性条件下与氰胺反应,形成中间体 N,N'-二邻甲苯基脲。然后用氧氯化磷处理该中间体以得到二甲苯胍。反应条件通常包括将混合物加热至特定温度并保持一定时间以确保完全转化 .
二甲苯胍的工业生产方法可能涉及类似的合成路线,但规模更大。该过程可能包括额外的纯化步骤以确保最终产品符合其预期应用所需的纯度标准 .
化学反应分析
二甲苯胍经历各种化学反应,包括:
氧化: 二甲苯胍可以被氧化形成相应的 N-氧化物。这些反应中常用的氧化剂包括过氧化氢和过酸。
还原: 二甲苯胍的还原可以导致形成仲胺。通常使用锂铝氢化物或硼氢化钠等还原剂。
取代: 二甲苯胍可以发生取代反应,其中一个或多个氢原子被其他官能团取代。这些反应中常用的试剂包括卤素和烷基化试剂。
相似化合物的比较
二甲苯胍以相同的亲和力结合 σ-1 和 σ-2 受体,这一点是独一无二的。类似化合物包括:
阿普替干: 另一种具有神经保护特性的 σ 受体激动剂。
美金刚: 一种也与 σ 受体相互作用的 NMDA 受体拮抗剂。
SKF-10,047: 一种具有类似神经保护作用的选择性 σ-1 受体激动剂。
属性
IUPAC Name |
1,2-bis(2-methylphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H3,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNUROKCUBTKLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41130-39-6 (hydrochloride) | |
| Record name | N,N'-Bis(2-methylphenyl)guanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2026606 | |
| Record name | 1,3-Di-o-tolylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White solid; [Hawley] Grey or white powder; [MSDSonline] | |
| Record name | Guanidine, N,N'-bis(2-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Bis(2-methylphenyl)guanidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5465 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4), SLIGHTLY SOL IN HOT WATER, ALC; VERY SOL IN ETHER; SOL IN CHLOROFORM | |
| Record name | SID57264422 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | N,N'-BIS(2-METHYLPHENYL)GUANIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5307 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.10 @ 20 °C/4 °C | |
| Record name | N,N'-BIS(2-METHYLPHENYL)GUANIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5307 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE POWDER, CRYSTALS FROM DILUTED ALC | |
CAS No. |
97-39-2 | |
| Record name | Di-o-tolylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Bis(2-methylphenyl)guanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-o-tolylguanidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Di-o-tolylguanidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Guanidine, N,N'-bis(2-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Di-o-tolylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-di-o-tolylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DI-O-TOLYLGUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL2P01I17O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N,N'-BIS(2-METHYLPHENYL)GUANIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5307 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
179 °C | |
| Record name | N,N'-BIS(2-METHYLPHENYL)GUANIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5307 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















